

Brinzolamide: A Comprehensive Physicochemical Profile for the Research Professional

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Compound of Interest

Compound Name: *Brinzolamide*

Cat. No.: *B135381*

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An In-depth Technical Guide

This document provides a detailed overview of the core physicochemical properties of **Brinzolamide**, a potent carbonic anhydrase inhibitor. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. This guide summarizes essential quantitative data, outlines detailed experimental methodologies for their determination, and visually represents key processes through signaling pathway and experimental workflow diagrams.

Core Physicochemical Data

The fundamental physicochemical properties of **Brinzolamide** are summarized in the tables below, offering a consolidated view of its chemical and physical characteristics.

Table 1: Chemical Identity of **Brinzolamide**

Parameter	Value
IUPAC Name	(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[1][2]
Chemical Formula	C ₁₂ H ₂₁ N ₃ O ₅ S ₃ [1][2][3][4][5]
Molecular Weight	383.51 g/mol [2][4][5][6][7]
CAS Number	138890-62-7[2][3][6][7]

Table 2: Physicochemical Properties of **Brinzolamide**

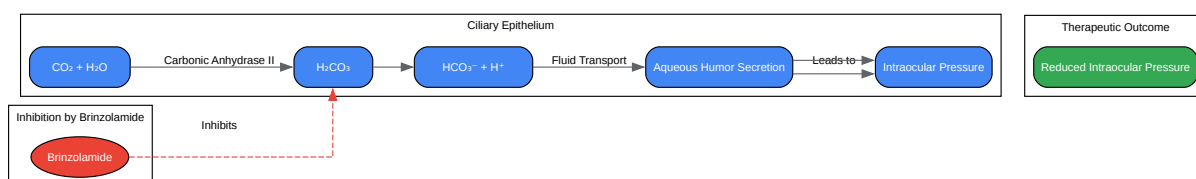
Property	Value
Melting Point	131-132 °C[1]
Boiling Point	586.0 ± 60.0 °C (Predicted)[8][9]
pKa (Strongest Acidic)	8.18[10]
pKa (Strongest Basic)	6.5[10]
LogP	-1.8[1]
Water Solubility	0.713 g/L[1]
Appearance	White powder[11][12]

Table 3: Crystallographic Data of **Brinzolamide**

Parameter	Value
Crystal System	Monoclinic[13]
Space Group	P 1 21 1[1]
a	9.698 Å[1]
b	8.8127 Å[1]
c	10.133 Å[1]
α	90.00°[1]
β	92.248°[1]
γ	90.00°[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[1] This enzyme, found in the ciliary processes of the eye, catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions. By inhibiting CA-II, **Brinzolamide** slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport. This leads to a decrease in aqueous humor secretion, thereby lowering intraocular pressure (IOP).[1][11][14] Elevated IOP is a significant risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss.[14]



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Signaling pathway of **Brinzolamide**'s mechanism of action.

Experimental Protocols

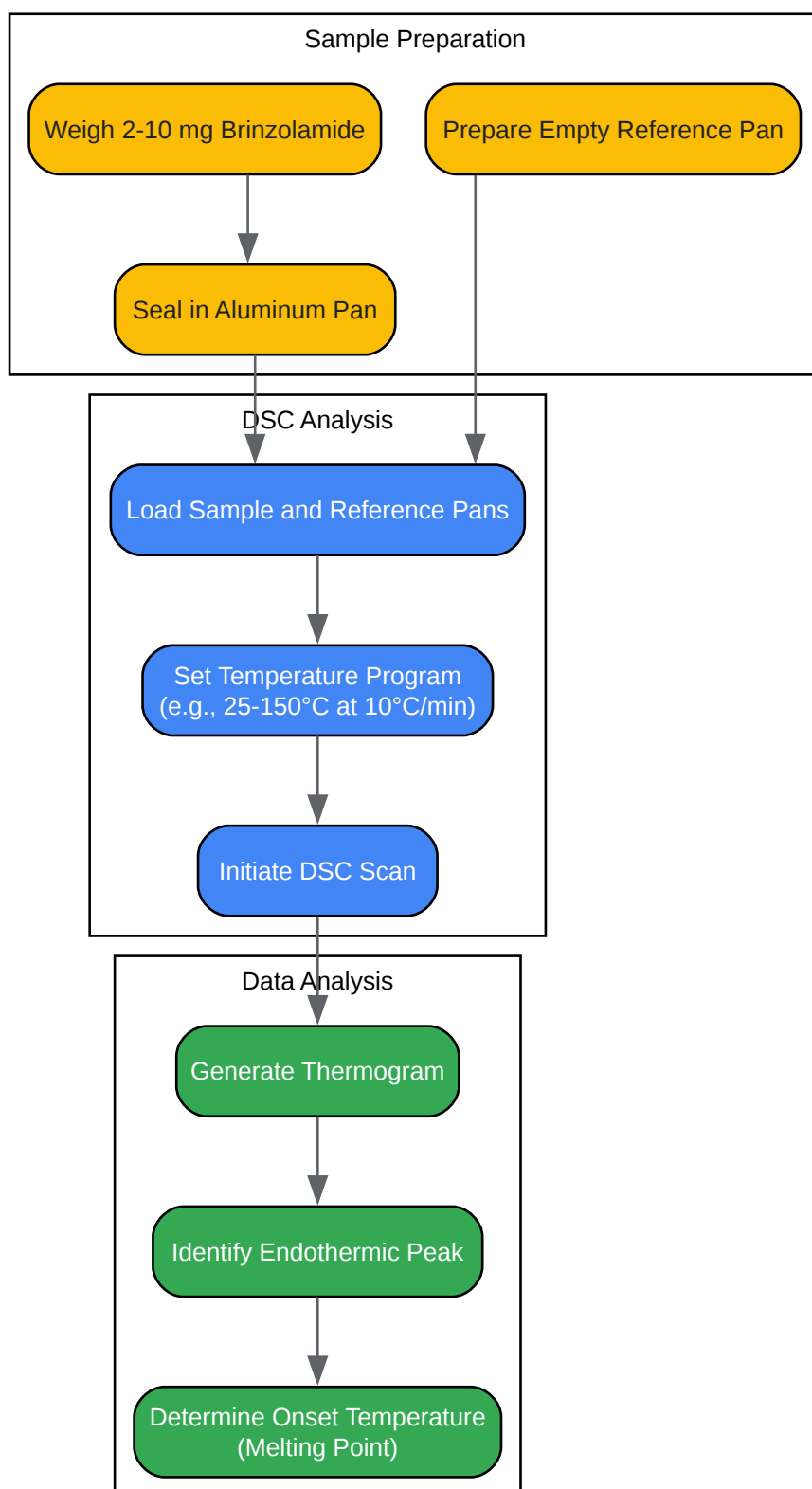
This section provides detailed methodologies for the determination of the key physicochemical properties of **Brinzolamide**.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat flow associated with thermal transitions of a material.

Methodology:

- **Sample Preparation:** A small amount of **Brinzolamide** powder (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature range and heating rate. A typical scan might range from 25°C to 150°C at a heating rate of 10°C/min.
- **Data Acquisition:** The instrument heats both the sample and reference pans at a constant rate. The difference in heat flow required to maintain both pans at the same temperature is measured and recorded as a function of temperature.
- **Data Analysis:** The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of **Brinzolamide**. The onset temperature of this peak is taken as the melting point.



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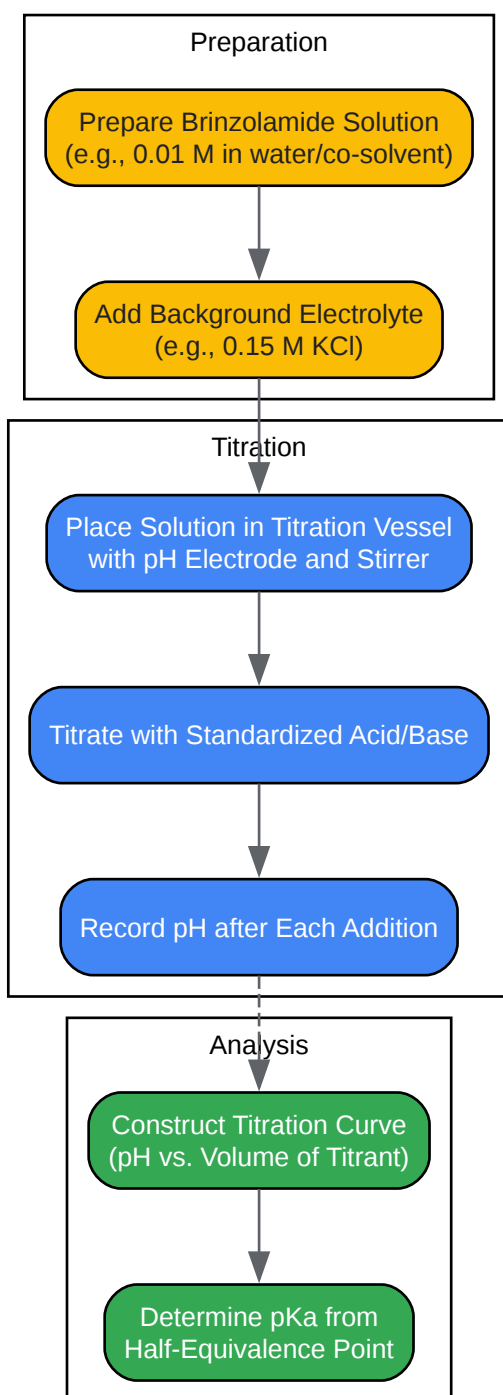
Experimental workflow for melting point determination by DSC.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

- **Solution Preparation:** A standard solution of **Brinzolamide** (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility. The ionic strength of the solution is maintained constant using a background electrolyte such as 0.15 M KCl.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
- **Data Analysis:** A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.



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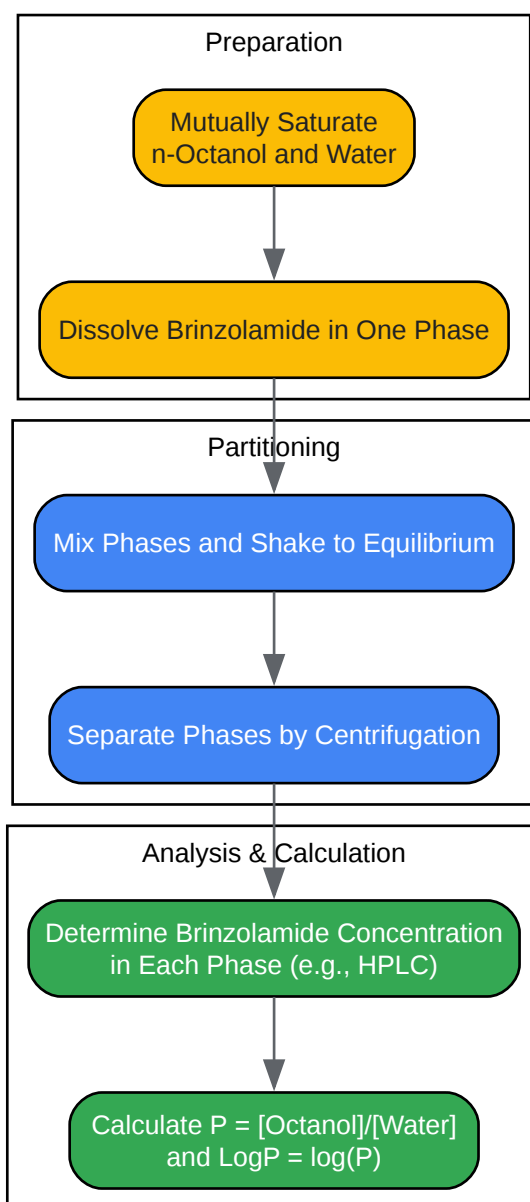
Experimental workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a substance between n-octanol and water.

Methodology:

- **Phase Saturation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known amount of **Brinzolamide** is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
- **Partitioning:** The two phases are mixed in a vessel at a fixed volume ratio and shaken vigorously to allow for the partitioning of **Brinzolamide** between the two layers until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
- **Concentration Analysis:** The concentration of **Brinzolamide** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of **Brinzolamide** in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.



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